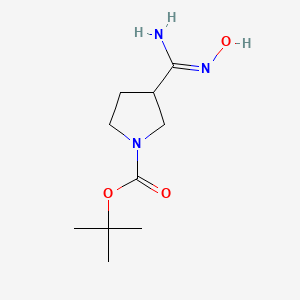
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine
描述
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is a chemical compound with the molecular formula C11H21N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxycarbamimidoyl functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine typically involves the reaction of N-Boc-3-cyanopyrrolidine with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at elevated temperatures (around 55°C) for several hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification processes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification steps are streamlined to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.
Reduction: Amine derivatives.
Substitution: Free amine after Boc group removal.
科学研究应用
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target intact.
相似化合物的比较
Similar Compounds
1-Boc-3-(N-hydroxycarbamimidoyl)-piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
1-Boc-3-(N-hydroxycarbamimidoyl)-azetidine: A compound with an azetidine ring.
Uniqueness
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring provides a different steric and electronic environment compared to piperidine and azetidine analogs, leading to variations in reactivity and interactions with biological targets.
属性
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


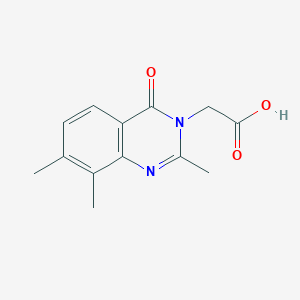
![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)
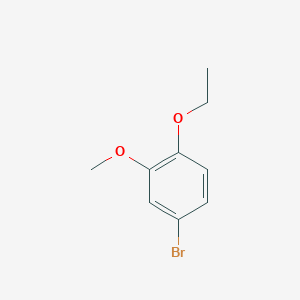
![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)
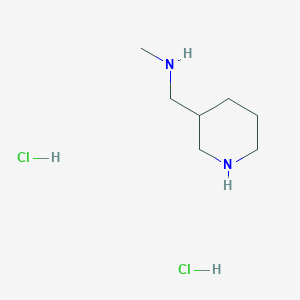
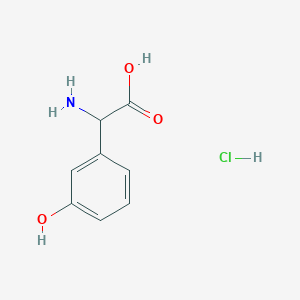
![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)
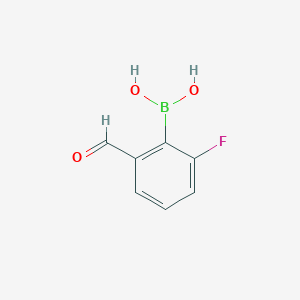
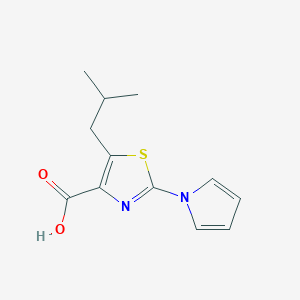
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)
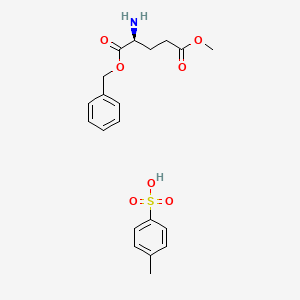
![N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1442598.png)
